molecular formula C11H15NS B13287810 N-(2-methylphenyl)thiolan-3-amine

N-(2-methylphenyl)thiolan-3-amine

Cat. No.: B13287810
M. Wt: 193.31 g/mol
InChI Key: CRCPBYXFLZDZSC-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)thiolan-3-amine is an organic compound with the molecular formula C11H15NS and a molecular weight of 193.31 g/mol . This compound is characterized by the presence of a thiolane ring attached to an amine group and a 2-methylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)thiolan-3-amine typically involves the reaction of 2-methylphenylamine with thiolane derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where 2-methylphenylamine reacts with a thiolane derivative in the presence of a suitable base, such as sodium hydride, to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

N-(2-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)thiolan-2-amine
  • N-(2-methylphenyl)thiolan-4-amine
  • N-(2-methylphenyl)thiolan-5-amine

Uniqueness

N-(2-methylphenyl)thiolan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-(2-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H15NS/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h2-5,10,12H,6-8H2,1H3

InChI Key

CRCPBYXFLZDZSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2CCSC2

Origin of Product

United States

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